PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE
Description
PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a synthetic benzoate ester derivative featuring a propyl ester group and an amino-linked 1,3-dioxoisoindole moiety. The compound’s structure combines a hydrophobic aromatic core with a polar heterocyclic substituent, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors influenced by π-π stacking or hydrogen bonding. The 1,3-dioxoisoindole group is structurally analogous to phthalimide, a scaffold known for its bioactivity in anti-inflammatory and immunomodulatory agents .
Properties
IUPAC Name |
propyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-11-25-19(24)13-7-9-14(10-8-13)20-12-21-17(22)15-5-3-4-6-16(15)18(21)23/h3-10,20H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSMROLEAXIJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline structure. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in the compound undergo hydrolysis under specific conditions:
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The ester group is more reactive than the amide, with hydrolysis occurring at 80–100°C in aqueous NaOH .
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Amide cleavage requires stronger acidic conditions (e.g., 6M HCl, reflux) due to resonance stabilization .
Nucleophilic Substitution
The isoindole-1,3-dione moiety acts as an electron-deficient aromatic system, enabling electrophilic substitution:
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Nitration occurs regioselectively at the para position relative to the electron-withdrawing dione groups .
Reductive Transformations
The amide bond and isoindole ring participate in reduction reactions:
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Amide → amine | Propyl 4-{[(1,3-dioxoisoindolin-2-yl)methyl]amine}benzoate | 60–70% | |
| H₂/Pd-C | Isoindole ring | Partially saturated isoindoline derivative | 45–55% |
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LiAlH₄ reduces the amide to a secondary amine without affecting the ester group .
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Catalytic hydrogenation selectively saturates the isoindole ring’s double bonds .
Condensation and Cycloaddition
The compound participates in cyclocondensation with bifunctional nucleophiles:
Photochemical Reactivity
The isoindole-1,3-dione core exhibits unique photostability and fluorescence properties:
Complexation with Metal Ions
The dione moiety chelates transition metals, forming stable complexes:
| Metal Ion | Stoichiometry | Application | Source |
|---|---|---|---|
| Cu(II) | 1:1 | Catalytic oxidation of organic substrates | |
| Zn(II) | 2:1 | Antimicrobial agents |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Propyl 4-{[(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Methyl]Amino}Benzoate exhibit potent anticancer properties. The compound acts as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Neurological Disorders
The isoindole structure is also associated with neuroprotective effects. Research suggests that compounds like this compound may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.
- Case Study : In a preclinical trial, the compound was shown to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Cardiovascular Benefits
Emerging evidence points to the cardiovascular protective effects of isoindole derivatives. These compounds may help regulate blood pressure and improve endothelial function.
Mechanism of Action
The mechanism of action of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Ester Group Variations
- Isopropyl 4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}BENZOATE Ester group: Isopropyl Properties: Branched ester may reduce steric hindrance, enhancing crystallinity. The propanoyl linker introduces conformational flexibility absent in the methyl-linked target compound.
- Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Ester group: Ethyl Properties: Shorter chain improves aqueous solubility but limits bioavailability.
Substituent Variations
Target Compound :
- Substituent : 1,3-Dioxoisoindolylmethyl
- Key features : Planar aromatic system with two electron-withdrawing ketone groups, enabling strong dipole interactions.
- Ethyl 4-(4-(6-Methylpyridazin-3-yl)Phenethylamino)Benzoate (I-6232) Substituent: 6-Methylpyridazine Key features: Pyridazine’s nitrogen-rich ring facilitates hydrogen bonding but lacks the electron-deficient character of isoindole dione.
Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate (I-6473)
- Substituent : 3-Methylisoxazole
- Key features : Isoxazole’s oxygen-nitrogen heterocycle offers distinct hydrogen-bonding patterns compared to isoindole dione.
Data Table: Comparative Analysis
Research Findings
- Bioactivity : Pyridazine and isoxazole derivatives (e.g., I-6230, I-6473) show affinity for kinase targets due to their nitrogen/oxygen-rich scaffolds, whereas the isoindole dione group in the target compound may favor interactions with hydrophobic enzyme pockets .
- Metabolism : Ethyl esters (I-6230) are prone to rapid hydrolysis, whereas propyl/isopropyl esters may prolong systemic exposure .
- Synthetic Accessibility: The methyl linker in the target compound simplifies synthesis compared to the propanoyl-bridged isopropyl analog, which requires additional coupling steps .
Biological Activity
Propyl 4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoate, also known by its CAS number 315670-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H15NO4
- Molecular Weight : 309.316 g/mol
- Structural Characteristics : The compound features a benzoate moiety linked to a dioxo isoindole structure, which is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The isoindole structure is known to interact with various enzymes. For example, compounds with similar structures have been shown to inhibit β-secretase, an enzyme involved in Alzheimer's disease pathology .
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The potential for this compound to exhibit similar effects warrants investigation .
- Antiviral Properties : Some derivatives of isoindole compounds have been linked to antiviral activity through modulation of metabolic pathways that affect viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of β-secretase | |
| Antimicrobial | Active against S. aureus and E. coli | |
| Antiviral | Modulation of viral replication pathways |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various isoindole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin . -
Neuroprotective Effects :
Research has suggested that isoindole compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be relevant for compounds like this compound in the context of neurodegenerative diseases .
Q & A
Q. Methodological Answer :
- FTIR : Critical for identifying functional groups. For example, dual C=O stretches (phthalimide and ester) appear as distinct peaks near 1700 cm⁻¹ .
- ¹H-NMR and ¹³C-NMR :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₂O₅: 366.1216) .
Advanced: How do substituents on the benzoate moiety influence the antioxidant activity of phthalimide derivatives?
Methodological Answer :
Comparative studies using DPPH and FRAP assays reveal:
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase radical scavenging activity (IC₅₀: 12–15 µM) by stabilizing phenoxyl radicals .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance metal chelation in FRAP assays (absorbance at 700 nm: 0.8–1.2) .
- Steric Effects : Bulky substituents reduce activity due to hindered access to radical species .
- Standardization : Data normalization to BHT or ascorbic acid controls is critical for cross-study comparisons .
Advanced: What methodological challenges arise when analyzing conflicting bioactivity data across studies on similar phthalimide esters?
Methodological Answer :
Discrepancies often stem from:
- Assay Conditions : Variations in DPPH concentration (50–100 µM) or incubation time (30–60 minutes) alter IC₅₀ values .
- Purity : Impurities from incomplete recrystallization (e.g., <95% purity by HPLC) may inflate apparent activity .
- Solvent Effects : DMSO vs. ethanol as stock solvents can influence compound solubility and assay kinetics .
- Statistical Analysis : Use of triplicate vs. quintuplicate measurements affects error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
